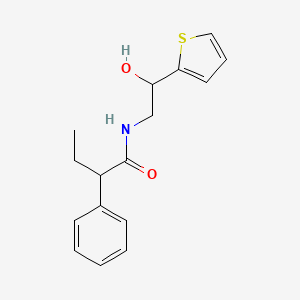

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

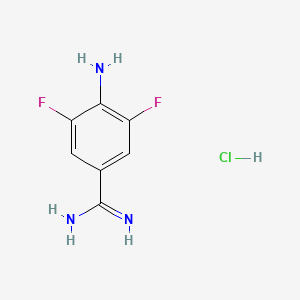

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has an amide group (-CONH2), which is a common feature in many organic compounds, including many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the phenyl ring, and the amide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Thiophenes can undergo electrophilic aromatic substitution reactions similar to benzene. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophenes are typically colorless liquids or crystals with a pleasant aroma. Amides are typically solid at room temperature .Scientific Research Applications

Chemical Synthesis and Characterization

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide, due to its complex structure, finds relevance in chemical synthesis and characterization studies. Research has focused on synthesizing similar compounds and understanding their properties. For instance, studies have delved into the enantioselective synthesis of related compounds, highlighting their importance as chiral intermediates for various drugs (Liu-jian Duan, 2009). Additionally, the synthesis and characterization of celecoxib derivatives, which share structural similarities, have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showcasing the versatile applications of such compounds in medicinal chemistry (Ş. Küçükgüzel et al., 2013).

Corrosion Inhibition

Compounds containing thiophene units, similar to this compound, have been investigated for their corrosion inhibition properties. A study on thiophene Schiff base compounds demonstrated their efficiency in inhibiting corrosion on mild steel surfaces in acidic environments, indicating the potential application of such compounds in protecting metals against corrosion (D. Daoud et al., 2014).

Material Science

In the field of material science, the structural motifs present in this compound are utilized in the synthesis of polymers and materials with specific properties. For example, polymers derived from thiophene have shown significant electrochemical and electrochromic properties, suggesting the use of thiophene-containing compounds in developing advanced materials for electronic and optical applications (Bin Hu et al., 2013).

Pharmacological Studies

While direct studies on this compound may be limited, research on structurally related compounds provides insights into their potential pharmacological applications. Compounds with similar structural features have been evaluated for their antidepressant activity, suggesting the possibility of exploring this compound and its derivatives in pharmacological contexts (B. Mathew et al., 2014).

Future Directions

Mechanism of Action

Target of Action

It is an analog of β-hydroxythiofentanyl , which is a potent opioid . Opioids typically target the opioid receptors in the brain, spinal cord, and other areas of the body. They reduce the sending of pain messages to the brain and reduce feelings of pain .

Mode of Action

This binding action can lead to a decrease in the perception of pain .

Biochemical Pathways

They can inhibit the release of neurotransmitters, thereby reducing the transmission of pain signals .

Pharmacokinetics

Opioids are typically well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Opioids generally result in decreased perception of pain, sedation, and mood changes .

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-13(12-7-4-3-5-8-12)16(19)17-11-14(18)15-9-6-10-20-15/h3-10,13-14,18H,2,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWDWHRZXLMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)

![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)

![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)